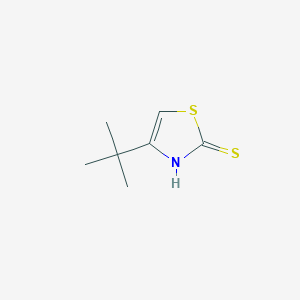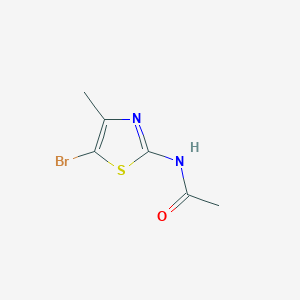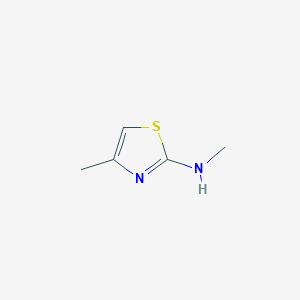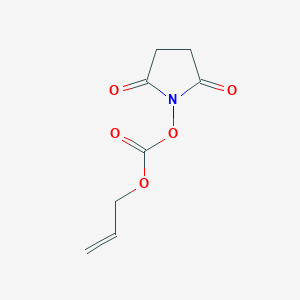
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, also known as HE-NE, is a pyrimidinedione derivative that has been extensively studied in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
Mode of Action
For instance, it has been suggested that the compound may inhibit the activity of its target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with multiple protein targets. For instance, it may influence the mTOR signaling pathway through its interaction with Ribosomal protein S6 kinase alpha-1 . This pathway is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, such as its chemical structure and the presence of certain functional groups .
Result of Action
The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of molecular and cellular effects. For instance, it may inhibit cell proliferation and induce cell cycle arrest, thereby exerting anti-cancer effects . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as pH and temperature . Furthermore, the compound’s action and efficacy can be influenced by the presence of other molecules in its environment, such as other drugs or proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has several advantages and limitations for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has been found to be stable under a wide range of conditions. However, it is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. One area of interest is the development of novel drugs based on the structure of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. Another area of interest is the study of the mechanism of action of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, which could lead to the development of more effective drugs. Additionally, the potential use of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione in the treatment of viral infections and inflammatory diseases should be further explored. Finally, the development of new methods for the synthesis and purification of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 2,4-pyrimidinedione with ethyl chloroacetate, followed by hydrolysis and reduction with sodium borohydride. The resulting product is then treated with 2-aminoethanol to obtain 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. This method has been optimized to yield high purity and yield of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANWQZBIYRXADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364843 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione | |
CAS RN |
5770-44-5 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














